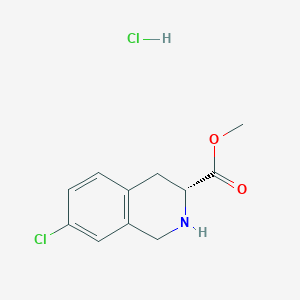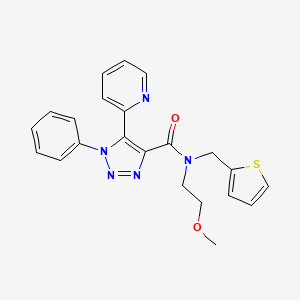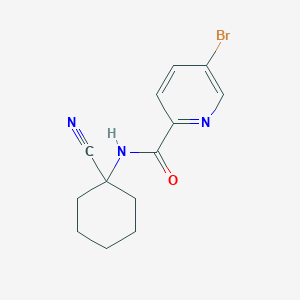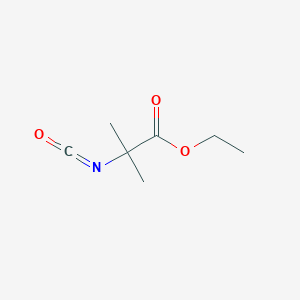
Methyl (3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the compound is reactive and the products formed from these reactions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability of the compound .Wissenschaftliche Forschungsanwendungen
Derivative Preparation
- Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid : Researchers prepared derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative. These substances were characterized by various analytical methods such as elemental analyses and NMR spectra (Jansa, Macháček, & Bertolasi, 2006).
Synthesis and Reaction Studies
- Hydantoins and Thiohydantoins Derived from 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid : The study explored the synthesis of N-substituted methyl (3S)-2-aminocarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates and their cyclization to hydantoins and thiohydantoins (Macháček, Jansa, Bertolasi, & Wsól, 2006).
Stereochemistry and Enzymatic Resolution
- Evaluation of Animal Liver Acetone Powders for Resolution of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid : The stereoselective hydrolysis of methyl esters of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using animal liver acetone powders was studied, demonstrating the utility of these powders in resolving the (S)-acid and the unreacted (R)-ester (Sánchez, Luna, Pérez, Manjarrez, & Solís, 2001).
Functional Studies and Antagonism
- Synthesis and In Vitro Opioid Receptor Functional Antagonism : This research synthesized analogues of (3R)-7-hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide and evaluated their in vitro opioid receptor functional antagonism (Cueva, Cai, Mascarella, Thomas, Navarro, & Carroll, 2009).
Anesthetic Activity and Toxicity Studies
- Evaluation of Local Anesthetic Activity and Acute Toxicity : This study investigated the synthesis of 1-aryltetrahydroisoquinoline alkaloid derivatives and evaluated their local anesthetic activity and acute toxicity, demonstrating potential in reducing toxicity and increasing therapeutic margins of these molecules (Azamatov, Zhurakulov, Vinogradova, Tursunkhodzhaeva, Khinkar, Malatani, Aldurdunji, Tiezzi, & Mamadalieva, 2023).
NMDA Receptor Antagonism
- In Vitro and In Vivo Antagonistic Activities for NMDA Receptor : The study focused on the compound SM-31900, which showed antagonistic activity for the NMDA receptor glycine-binding site, demonstrating its potential in neuroprotection and anticonvulsant activity (Ohtani, Tanaka, Yoneda, Yasuda, Ito, Nagata, & Nakamura, 2002).
Applications in Cancer Imaging
- Synthesis and Biological Evaluation for PET Imaging in Breast Cancer : A study on the synthesis of carbon-11 labeled tetrahydroisoquinoline derivatives for use as selective estrogen receptor modulators (SERMs) in PET imaging of estrogen receptor expression in breast cancer (Gao, Wang, Miller, Sledge, & Zheng, 2008).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl (3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGVQRVBTOXICT-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC2=C(CN1)C=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2363420.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide](/img/structure/B2363421.png)

![Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate](/img/structure/B2363426.png)
![2,6-difluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2363427.png)
![2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid](/img/structure/B2363428.png)
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2363429.png)

![1-(4-hydroxyphenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2363436.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carbo xamide](/img/structure/B2363439.png)
![N-[(pyridazin-3-yl)methyl]methanesulfonamide](/img/structure/B2363440.png)

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2363443.png)
